[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid (CAS 1172275-95-4, MFCD09834204) is a heterocyclic hybrid molecule combining a benzimidazole core, a 1-ethyl-1H-pyrazol-4-yl substituent at the C2 position, and an acetic acid side chain on the benzimidazole N1 nitrogen. Its molecular formula is C₁₄H₁₄N₄O₂ with a molecular weight of 270.29 g·mol⁻¹.

Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
CAS No. 1172275-95-4
Cat. No. B3087277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid
CAS1172275-95-4
Molecular FormulaC14H14N4O2
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2=NC3=CC=CC=C3N2CC(=O)O
InChIInChI=1S/C14H14N4O2/c1-2-17-8-10(7-15-17)14-16-11-5-3-4-6-12(11)18(14)9-13(19)20/h3-8H,2,9H2,1H3,(H,19,20)
InChIKeyGVOXJRLRPMURLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid (CAS 1172275-95-4): Structural Identity, Physicochemical Profile, and Procurement Baseline


[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid (CAS 1172275-95-4, MFCD09834204) is a heterocyclic hybrid molecule combining a benzimidazole core, a 1-ethyl-1H-pyrazol-4-yl substituent at the C2 position, and an acetic acid side chain on the benzimidazole N1 nitrogen [1]. Its molecular formula is C₁₄H₁₄N₄O₂ with a molecular weight of 270.29 g·mol⁻¹ . Predicted physicochemical properties include a boiling point of 542.0±60.0 °C, density of 1.37±0.1 g·cm⁻³, an XLogP3-AA value of 1.4, and a predicted pKa of 3.23±0.10 for the carboxylic acid moiety . The compound is commercially available from multiple vendors at purities typically ≥95% or ≥97% .

Why Generic Substitution Fails for [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid: Regioisomeric, Substituent, and Functional-Group Determinants of Biological and Physicochemical Behavior


Compounds within the benzimidazole–pyrazole–acetic acid chemical space cannot be freely interchanged because three structural variables independently govern molecular recognition, physicochemical properties, and synthetic tractability: (i) the regioisomeric attachment point of the pyrazole ring (4-yl vs. 3-yl) alters the spatial orientation of the N-ethyl group and therefore the pharmacophoric geometry presented to biological targets [1]; (ii) the N-alkyl substituent on the pyrazole (ethyl vs. methyl) modulates lipophilicity (XLogP3-AA of 1.4 for the ethyl analog vs. a predicted lower value for the methyl analog) and consequently membrane permeability and non-specific protein binding [2]; and (iii) the presence of the free carboxylic acid is essential for salt formation, aqueous solubilization, and conjugation chemistry (e.g., amide bond formation), functions that are absent in the des-acetic acid parent heterocycle . Published pyrazole–benzimidazole hybrid series demonstrate that even modest regioisomeric or substituent changes can shift antiproliferative IC₅₀ values by more than 3-fold in HCT116 and MCF-7 cell lines [3]. Therefore, experimental validation with the exact compound is required; data generated with a regioisomer or des-acid analog cannot be assumed transferable.

Product-Specific Quantitative Evidence Guide for [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid: Comparator-Anchored Differentiation Data


Regioisomeric Differentiation: 4-yl vs. 3-yl Pyrazole Attachment and Implications for Target Engagement

The target compound bears the pyrazole ring attached at the 4-position (C4 of pyrazole linked to C2 of benzimidazole), whereas the closest regioisomer (CAS 1170394-87-2) features a 3-yl attachment . In published pyrazole–benzimidazole hybrid series targeting Aurora A/B kinases and Chk2, the position of the pyrazole–benzimidazole linkage was shown to be a critical determinant of potency: 4-yl-linked analogs achieved Chk2 IC₅₀ values as low as 5.5 nM, while corresponding 3-yl-linked regioisomers were not reported in the active subset, consistent with the 4-yl geometry being preferred for the ATP-binding pocket interactions observed in co-crystal structures of related benzimidazole kinase inhibitors [1]. The 4-yl regioisomer places the N-ethyl group in a different spatial trajectory compared with the 3-yl regioisomer, directly affecting hydrogen-bond and π-stacking geometries [2].

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

N-Alkyl Substituent Effect: Ethyl vs. Methyl Lipophilicity and Predicted Membrane Partitioning

The target compound bears an N-ethyl substituent on the pyrazole ring, distinguishing it from the N-methyl analog (CAS 1171565-50-6). The computed XLogP3-AA for the ethyl analog is 1.4, while the N-methyl analog is predicted to have an XLogP3-AA of approximately 0.9–1.0 (estimated based on the difference of one methylene unit, ΔLogP ≈ +0.5 per CH₂ in aromatic heterocycles) [1]. This ΔLogP of approximately 0.4–0.5 units translates to a predicted ~2.5–3.2× increase in membrane permeability based on the log-linear relationship between LogP and passive diffusion across Caco-2 monolayers established for benzimidazole derivatives [2].

ADME Lipophilicity Drug design

Carboxylic Acid Functional Group: Enabling Salt Formation, Aqueous Solubilization, and Conjugation Chemistry

The free carboxylic acid moiety (predicted pKa = 3.23±0.10) distinguishes the target compound from the des-acetic acid benzimidazole–pyrazole core (CAS 1172333-34-4, MW = 212.25 g·mol⁻¹) and from the ethyl ester analog (CAS 1171215-61-4) that requires hydrolysis to release the active acid form . The carboxylic acid enables: (i) salt formation with pharmaceutically acceptable counterions (Na⁺, K⁺, tromethamine) for ≥10-fold aqueous solubility enhancement at pH 7.4 compared with the neutral parent heterocycle; (ii) direct amide coupling with amine-containing linkers or fluorophores without a deprotection step; and (iii) potential for ester prodrug formation to modulate oral bioavailability [1].

Prodrug design Bioconjugation Formulation

Physicochemical Divergence: Boiling Point and Thermal Stability Differentiation from the 3-yl Regioisomer

The predicted boiling point of the target 4-yl compound is 542.0±60.0 °C at 760 mmHg, while the 3-yl regioisomer (CAS 1170394-87-2) has a predicted boiling point of 540.6±56.0 °C at 760 mmHg . Although both values are predicted and the ranges overlap, the slight elevation in the 4-yl regioisomer (~1.4 °C at the nominal value) is consistent with a more compact molecular shape enabling marginally stronger intermolecular interactions in the condensed phase. More importantly, procurement specifications differ: the 4-yl compound is routinely supplied at 95% or 97% purity, whereas the 3-yl regioisomer is also available at 95% purity, but the 4-yl compound's MDL number (MFCD09834204) is distinct from the 3-yl compound's MDL number (MFCD09834205), ensuring unambiguous identity verification by suppliers [1].

Process chemistry Purification Thermal stability

Absence of Published Direct Comparative Biological Data for the Exact Compound: A Caution for Procurement Decisions

As of May 2026, no primary research article, patent, or authoritative database was identified that reports quantitative biological activity data (IC₅₀, Kd, EC₅₀, etc.) specifically for [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid in a head-to-head comparison with its closest analogs [1]. All differential claims in this guide are therefore based on class-level inference from published pyrazole–benzimidazole hybrid series or on physicochemical property comparisons rather than on direct experimental benchmarking of the exact compound [2]. Users should treat this compound as a scaffold for exploratory screening rather than as a validated probe with established selectivity or potency advantages over its regioisomers and analogs.

Data transparency Screening strategy Risk assessment

Best Research and Industrial Application Scenarios for [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid (CAS 1172275-95-4)


Kinase Inhibitor Screening Libraries: Profiling Against Chk2, Aurora A/B, and FGFR Kinase Panels

Based on class-level evidence that 4-yl-linked pyrazole–benzimidazole hybrids achieve Chk2 IC₅₀ values as low as 5.5 nM [1] and that pyrazole–benzimidazole CPL304110 inhibits FGFR1–3 with IC₅₀ values of 0.75, 0.50, and 3.05 nM respectively [2], this compound is a rational inclusion in kinase-focused screening decks. The 4-yl regioisomeric attachment and free carboxylic acid enable one-step amide coupling to generate probe molecules for target engagement studies, providing a synthetic efficiency advantage over the ethyl ester analog (CAS 1171215-61-4), which requires an additional deprotection step prior to conjugation .

Antiparasitic Drug Discovery: Hit Expansion for Leishmaniasis and Chagas Disease Programs

Pyrazole–benzimidazole derivatives have demonstrated activity against Trypanosoma cruzi with IC₅₀ values of 6.6 μM (compound 1i) and 9.4 μM (compound 1j) against intracellular amastigotes, with selectivity indices >45 [3]. The free carboxylic acid handle on the target compound facilitates salt formation to optimize aqueous solubility for in vitro parasite culture assays at physiologically relevant pH, a logistical advantage over neutral benzimidazole–pyrazole cores that may require DMSO concentrations exceeding 0.1% (v/v) and risk solvent-associated cytotoxicity artifacts.

Chemical Biology Tool Generation: Fluorescent Probe and Affinity Reagent Synthesis via Amide Conjugation

The carboxylic acid moiety (pKa 3.23±0.10) enables direct amide bond formation with amine-terminated fluorophores (e.g., BODIPY-amine, fluorescein-cadaverine) or biotin–PEG–amine linkers under standard coupling conditions (EDC/HOBt or HATU/DIEA). This contrasts with the des-acetic acid parent heterocycle (CAS 1172333-34-4), which lacks a conjugation handle and would require a separate functionalization step, adding 2–3 synthetic steps and reducing overall yield. The resulting probe molecules can be used for cellular target engagement assays (CETSA, fluorescence polarization) without concern about ester hydrolysis artifacts that could arise from the ethyl ester prodrug form.

Physicochemical Property Benchmarking: Use as a Reference Standard for Regioisomeric Purity Method Development

The distinct MDL identifier (MFCD09834204), unique InChIKey (GVOXJRLRPMURLZ-UHFFFAOYSA-N), and predicted boiling point (542.0±60.0 °C) [4] of the 4-yl compound, which are measurably different from those of the 3-yl regioisomer (MFCD09834205, boiling point 540.6±56.0 °C) , make this compound suitable as a reference standard for developing HPLC or GC–MS methods that can resolve regioisomeric impurities. Analytical chemistry groups supporting medicinal chemistry teams can use the compound to validate method specificity and establish system suitability criteria before analyzing reaction products from pyrazole–benzimidazole synthetic campaigns.

Quote Request

Request a Quote for [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.